An In-depth Technical Guide to 1-(Mercaptomethyl)cyclopropaneacetic Acid
An In-depth Technical Guide to 1-(Mercaptomethyl)cyclopropaneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Mercaptomethyl)cyclopropaneacetic acid is a key synthetic intermediate, primarily recognized for its critical role in the industrial production of Montelukast.[1][2] Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the management of asthma and seasonal allergic rhinitis.[3] This technical guide provides a comprehensive overview of the basic properties of 1-(mercaptomethyl)cyclopropaneacetic acid, detailed experimental protocols for its synthesis, and its pivotal function in the synthesis of Montelukast, including the relevant biological signaling pathway of the final active pharmaceutical ingredient.
Physicochemical Properties
A summary of the core physicochemical properties of 1-(Mercaptomethyl)cyclopropaneacetic Acid is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 162515-68-6 | [2] |
| Molecular Formula | C₆H₁₀O₂S | [1] |
| Molecular Weight | 146.21 g/mol | [1] |
| Appearance | Off-white solid or white to very pale yellow crystalline powder.[1][4] | |
| Melting Point | 42-45 °C | [5] |
| Boiling Point | 290.1±13.0 °C (Predicted) | [5] |
| Density | 1.228±0.06 g/cm³ (Predicted) | [5] |
| pKa | 4.76±0.10 (Predicted) | [5] |
| Solubility | Soluble in Methanol and DMSO.[1][4] | |
| Purity | ≥97% | [2] |
Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid
The synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid is a multi-step process that has been the subject of various patents and optimization studies. A common synthetic route starts from 1,1-cyclopropanedimethanol and proceeds through several key transformations.
Experimental Protocol: Synthesis via 1-(bromomethyl)cyclopropaneacetonitrile
One established method for the preparation of 1-(mercaptomethyl)cyclopropaneacetic acid involves the reaction of 1-(bromomethyl)cyclopropaneacetonitrile with thiourea, followed by hydrolysis.[6]
Step 1: Synthesis of 1-(bromomethyl)cyclopropaneacetonitrile
A detailed procedure for the synthesis of the brominated intermediate is outlined in patent literature.[6] This typically involves the bromination of 1-(hydroxymethyl)cyclopropaneacetonitrile.
Step 2: Reaction with Thiourea
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A 500 ml round-bottomed flask equipped with a condenser is charged with 32.6 g (0.187 mol) of 1-(bromomethyl)cyclopropaneacetonitrile, 165 ml of acetone, and 14.4 g of thiourea.[6]
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The mixture is stirred and heated to reflux for 12 hours.[6]
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The reaction mixture is then cooled to a temperature between -8°C and 3°C and stirred for at least 1 hour.[6]
-
The resulting solid is collected by filtration and washed with cold acetone.[6]
Step 3: Hydrolysis to 1-(Mercaptomethyl)cyclopropaneacetic Acid
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The isothiuronium salt obtained from the previous step is subjected to hydrolysis.
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The reaction mixture is heated to reflux for approximately 14 hours under a nitrogen atmosphere.[6]
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After cooling to room temperature, degassed ethyl acetate is added, and the mixture is further cooled to between -5°C and 5°C.[6]
-
The mixture is neutralized with degassed 85% formic acid to a pH of 3.5-4.0.[6]
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The organic layer is separated, and the aqueous layer is extracted with degassed ethyl acetate.[6]
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The combined organic layers are washed with degassed water, dried, and concentrated to yield crude 1-(mercaptomethyl)cyclopropaneacetic acid.[6]
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The crude product can be purified by crystallization from hexanes.[6]
Role in Montelukast Synthesis and Mechanism of Action
1-(Mercaptomethyl)cyclopropaneacetic acid serves as the crucial side-chain precursor in the synthesis of Montelukast. The process involves the coupling of this acid with a mesylate intermediate to form the final Montelukast molecule.[7]
The Montelukast Signaling Pathway
Montelukast exerts its therapeutic effect by acting as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[3] Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent inflammatory mediators released from cells like mast cells and eosinophils.[8] These leukotrienes bind to CysLT1 receptors in the airways, leading to bronchoconstriction, increased mucus secretion, and airway edema, which are hallmark features of asthma and allergic rhinitis.[3][9]
By competitively blocking the CysLT1 receptor, Montelukast inhibits the downstream signaling cascade initiated by cysteinyl leukotrienes. This action prevents the physiological responses that lead to the symptoms of asthma and allergies.[3][9]
Conclusion
1-(Mercaptomethyl)cyclopropaneacetic acid is a fundamentally important molecule in pharmaceutical manufacturing, particularly for the synthesis of the widely used anti-asthmatic drug, Montelukast. A thorough understanding of its physicochemical properties and synthetic pathways is essential for process optimization and drug development. While it does not possess direct biological activity in the context of Montelukast's therapeutic effect, its structural contribution is indispensable for the final drug's ability to antagonize the CysLT1 receptor and alleviate the symptoms of asthma and allergic rhinitis.
References
- 1. allmpus.com [allmpus.com]
- 2. scbt.com [scbt.com]
- 3. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid | 162515-68-6 [chemicalbook.com]
- 6. Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. m.youtube.com [m.youtube.com]
